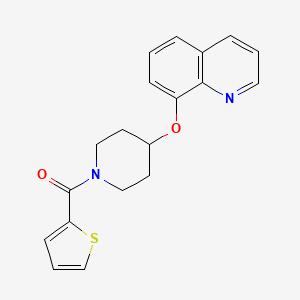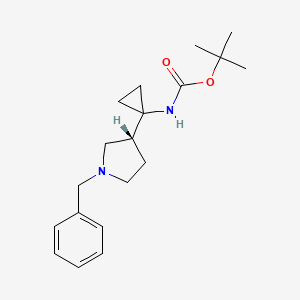
(4-(Quinolin-8-yloxy)piperidin-1-yl)(thiophen-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(Quinolin-8-yloxy)piperidin-1-yl)(thiophen-2-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The exact mechanism of action of (4-(Quinolin-8-yloxy)piperidin-1-yl)(thiophen-2-yl)methanone is not fully understood. However, studies have suggested that it may act through various pathways such as inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses.
Biochemical and Physiological Effects:
Studies have shown that (4-(Quinolin-8-yloxy)piperidin-1-yl)(thiophen-2-yl)methanone has various biochemical and physiological effects such as inhibition of cancer cell growth, suppression of viral replication, and modulation of immune responses. It has also been found to have neuroprotective effects and to improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (4-(Quinolin-8-yloxy)piperidin-1-yl)(thiophen-2-yl)methanone in lab experiments is its potential as a multifunctional compound with various applications. However, one of the limitations is the lack of understanding of its exact mechanism of action, which makes it challenging to optimize its use in different applications.
Direcciones Futuras
There are several future directions for research on (4-(Quinolin-8-yloxy)piperidin-1-yl)(thiophen-2-yl)methanone. Some of these include further studies on its mechanism of action, optimization of its use in different applications, and development of novel derivatives with improved properties. It can also be studied for its potential as a therapeutic agent for various diseases such as cancer, viral infections, and neurodegenerative disorders.
Conclusion:
In conclusion, (4-(Quinolin-8-yloxy)piperidin-1-yl)(thiophen-2-yl)methanone is a promising compound with potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and optimize its use in different applications.
Métodos De Síntesis
The synthesis of (4-(Quinolin-8-yloxy)piperidin-1-yl)(thiophen-2-yl)methanone involves the reaction between 4-piperidone hydrochloride, 2-thiophenemethanol, and 8-hydroxyquinoline in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as acetonitrile, and the product is obtained through purification and isolation processes.
Aplicaciones Científicas De Investigación
(4-(Quinolin-8-yloxy)piperidin-1-yl)(thiophen-2-yl)methanone has been found to have potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. It has been studied for its anticancer, antiviral, and antifungal properties. It has also been found to have potential as a neuroprotective agent and as a modulator of the immune system.
Propiedades
IUPAC Name |
(4-quinolin-8-yloxypiperidin-1-yl)-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c22-19(17-7-3-13-24-17)21-11-8-15(9-12-21)23-16-6-1-4-14-5-2-10-20-18(14)16/h1-7,10,13,15H,8-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAGFZKPGNOIFHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)C(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-fluoro-N-(2-(6-((4-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2789591.png)
![1-[(5-Chloro-2-hydroxyphenyl)methyl]-3-[3-(2-oxoazetidin-1-yl)phenyl]imidazolidine-2,4-dione](/img/structure/B2789592.png)

![N-(6-Bromoimidazo[1,2-a]pyrazin-2-yl)-1-propan-2-ylimidazole-4-sulfonamide](/img/structure/B2789599.png)

![N-(3,4-dimethoxybenzyl)-2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2789602.png)
![1-[(4-Fluorophenyl)methyl]-N-[(3-methoxyphenyl)methyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B2789603.png)

![3-Amino-2-ethyl-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B2789605.png)


